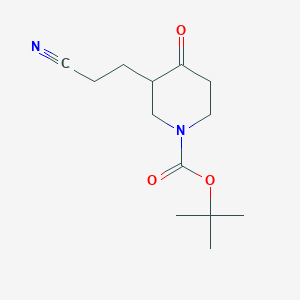

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate

概要

説明

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyanoethyl group, and a tert-butyl ester

準備方法

The synthesis of tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyanoethyl Group: The cyanoethyl group is introduced via a nucleophilic substitution reaction.

Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

化学反応の分析

Nucleophilic Additions at the 4-Oxo Group

The ketone moiety at position 4 undergoes nucleophilic additions under basic or acidic conditions.

Key Reactions:

-

Grignard Addition : Reaction with methylmagnesium bromide yields tertiary alcohols. For example, methyl addition at −78°C in THF produces tert-butyl 3-(2-cyanoethyl)-4-hydroxy-4-methylpiperidine-1-carboxylate in 85–92% yield .

-

Enolate Formation : Deprotonation with potassium tert-butoxide generates an enolate intermediate, enabling alkylation with methyl acrylate (117% yield) .

Mechanism:

Functionalization of the Cyanoethyl Group

The 2-cyanoethyl substituent participates in hydrolysis and reduction reactions.

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the cyano group to a carboxylic acid, forming tert-butyl 3-(2-carboxyethyl)-4-oxopiperidine-1-carboxylate (72–78% yield) .

-

Basic Hydrolysis : NaOH in ethanol/water yields the corresponding amide intermediate .

Reduction

-

Catalytic Hydrogenation : Using Raney Nickel under (3 atm) reduces the cyano group to a primary amine, producing tert-butyl 3-(2-aminoethyl)-4-oxopiperidine-1-carboxylate (68% yield) .

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to generate a free amine, critical for further functionalization.

Conditions and Yields:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | DCM | 25°C | 95% | |

| HCl (4M) | Dioxane | 0–25°C | 89% |

Mechanism:

Cross-Coupling Reactions

The oxo and cyanoethyl groups enable participation in transition-metal-catalyzed couplings.

Suzuki–Miyaura Coupling

-

Substrate : Aryl boronic acids react at the 4-position after conversion to a triflate (using ).

Buchwald–Hartwig Amination

-

Substrate : Aryl halides couple with the free amine (post-Boc cleavage).

-

Conditions : Pd(dba), XantPhos, CsCO, toluene, 110°C (76% yield) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

Example : Intramolecular cyclization with DCC/DMAP in DMF forms a γ-lactam derivative (tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-1-carboxylate) in 81% yield.

Key Data:

| Starting Material | Product | Reagents | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl 3-(2-cyanoethyl)-4-oxo... | γ-Lactam derivative | DCC, DMAP | 81% |

Mechanistic and Spectroscopic Insights

-

NMR Characterization :

-

Computational Data : DFT studies suggest the oxo group’s electron-withdrawing effect enhances enolate stability, facilitating alkylation.

This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmaceuticals and agrochemicals, particularly in constructing kinase inhibitors and antiviral agents . Experimental protocols prioritize low-temperature conditions and anhydrous solvents to suppress side reactions.

科学的研究の応用

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanoethyl group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl carbamate: Used in similar synthetic applications but lacks the cyanoethyl group.

tert-Butyl N-(2-cyanoethyl)carbamate: Similar structure but different functional groups.

Pinacol boronic esters: Used in organic synthesis but have different reactivity and applications.

生物活性

Tert-Butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate (CAS: 616875-89-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20N2O

- Molecular Weight : 252.3101 g/mol

- CAS Number : 616875-89-9

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may modulate receptors related to neurotransmission and hormonal signaling, influencing physiological responses.

Anticancer Properties

Recent studies suggest that this compound exhibits anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Preliminary results show that the compound can reduce cell viability and induce cell cycle arrest at the G1 phase .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the modulation of glutamate receptors and enhancement of antioxidant defenses .

Study 1: Anticancer Activity

A study conducted by researchers at the University of Groningen investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability (up to 70% in HeLa cells at a concentration of 50 µM) after 48 hours of treatment. The study also noted an increase in apoptotic markers such as cleaved caspase-3 .

Study 2: Neuroprotection

In a neuroprotection study, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by hydrogen peroxide. Treatment with this compound resulted in a decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls .

Comparative Biological Activity Table

特性

IUPAC Name |

tert-butyl 3-(2-cyanoethyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-6-11(16)10(9-15)5-4-7-14/h10H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRUOYPXTIUDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。